N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
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Description
N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has identified novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, benzoylphenylamino, and anthracene moieties as potential anticancer agents. These compounds, including structures similar to "N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide," have shown significant in vitro anticancer activity against human breast cancer cell lines (MCF7), with some demonstrating higher cytotoxic activities than the control drug doxorubicin (Ghorab, Bashandy, & Alsaid, 2014).
Antimicrobial and Antibacterial Activities
A series of new pyridazinyl sulfonamide derivatives have been synthesized and shown significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This highlights the potential of sulfonamide derivatives, including compounds with a core structure similar to the specified chemical, in treating bacterial infections (Mohamed, 2007).
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives have been explored for their role in inhibiting carbonic anhydrase, a key enzyme in various physiological processes. Research on halogenated sulfonamides has shown that they can effectively inhibit the tumor-associated isozyme carbonic anhydrase IX, suggesting potential applications as antitumor agents. This enzyme inhibition is critical for designing therapeutic strategies targeting cancer and other diseases where carbonic anhydrase plays a significant role (Ilies et al., 2003).
Anticonvulsant Activity
Compounds with a thiazolidinone core, bearing a sulfonamide group, have shown promising anticonvulsant activity in animal models. This suggests potential for the development of new anticonvulsant drugs based on the structural features of "this compound" and similar sulfonamide derivatives (Siddiqui et al., 2010).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-23-12-6-4-11(5-7-12)9-17-15(20)13-10-25-16(18-13)19-26(21,22)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZHZBNWTSWPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.